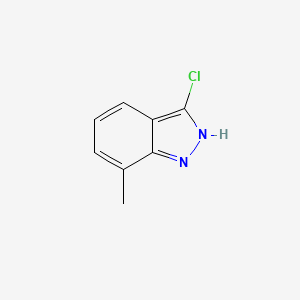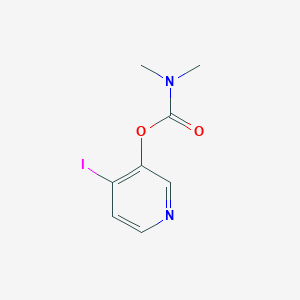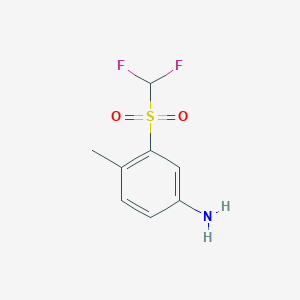
3-Difluoromethanesulfonyl-4-methylaniline
Descripción general
Descripción
3-Difluoromethanesulfonyl-4-methylaniline (3-DFMSA) is an important organic compound commonly used in laboratory experiments. It is a derivative of aniline, a type of aromatic amine, and is used in a variety of applications, including synthesis and research. This compound has a range of unique properties, including a high degree of solubility in organic solvents, and the ability to react with a number of different compounds. As such, 3-DFMSA has become an essential tool in the laboratory, with a wide range of applications.
Aplicaciones Científicas De Investigación
3-Difluoromethanesulfonyl-4-methylaniline is widely used in scientific research. It is commonly used as a reagent in organic synthesis, due to its high solubility in organic solvents. It can also be used to study the structure and reactivity of organic molecules, as it can react with a wide range of compounds. Additionally, 3-Difluoromethanesulfonyl-4-methylaniline can be used as a catalyst in a variety of reactions, including the hydrolysis of esters.
Mecanismo De Acción
3-Difluoromethanesulfonyl-4-methylaniline is able to react with a wide range of compounds due to its unique structure. The compound contains two fluorine atoms, which are highly electronegative and can interact with other molecules through electrostatic interactions. This allows 3-Difluoromethanesulfonyl-4-methylaniline to act as a nucleophile, attacking the electron-rich sites of other molecules and forming covalent bonds.
Efectos Bioquímicos Y Fisiológicos
3-Difluoromethanesulfonyl-4-methylaniline is not known to have any significant biochemical or physiological effects in humans or other organisms. The compound is not toxic, and is not known to have any adverse effects on the environment. As such, it is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 3-Difluoromethanesulfonyl-4-methylaniline in laboratory experiments is its wide range of applications. It can be used in organic synthesis, as a catalyst, and to study the structure and reactivity of organic molecules. Additionally, it is highly soluble in organic solvents, which makes it easy to work with. The main limitation of 3-Difluoromethanesulfonyl-4-methylaniline is that it is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Difluoromethanesulfonyl-4-methylaniline. One potential application is in the synthesis of pharmaceuticals, as the compound can be used as a catalyst in a variety of reactions. Additionally, 3-Difluoromethanesulfonyl-4-methylaniline could be used in the synthesis of complex organic molecules, such as natural products. Finally, the compound could be used in the development of new materials, such as polymers and other materials with unique properties.
Propiedades
IUPAC Name |
3-(difluoromethylsulfonyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c1-5-2-3-6(11)4-7(5)14(12,13)8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQCREQNLKVWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethanesulfonyl-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



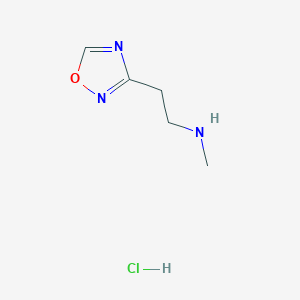
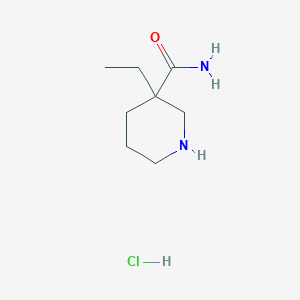
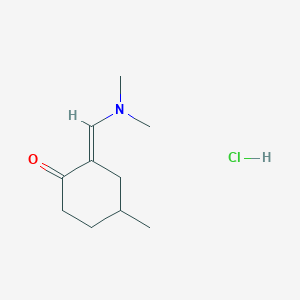

![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
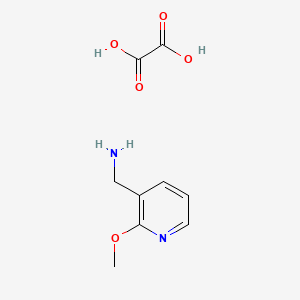
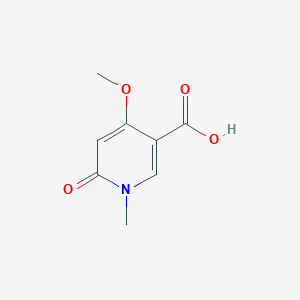
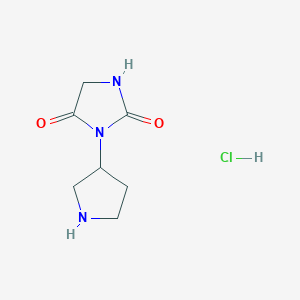
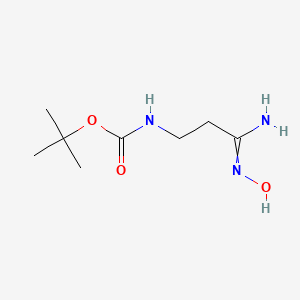
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)
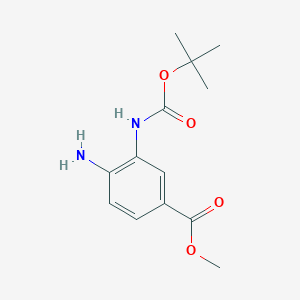
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)
